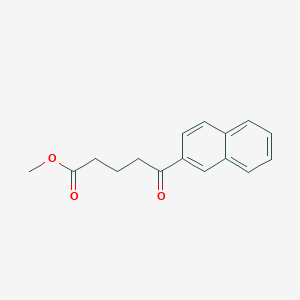
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorophenyl group, an imino group, and a hexahydro-3H-oxazolo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the p-chlorophenyl intermediate:
Cyclization to form the hexahydro-3H-oxazolo ring: This step is achieved through a cyclization reaction, often under acidic or basic conditions.
Introduction of the imino group: The imino group is introduced through a condensation reaction with an appropriate amine.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the p-chlorophenyl group and the imino group plays a crucial role in its binding affinity and specificity. The hydrobromide moiety may also influence its solubility and bioavailability.
Comparación Con Compuestos Similares
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrochloride
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydroiodide
Comparison: The primary difference between these compounds lies in the halide moiety (hydrobromide, hydrochloride, hydroiodide). This difference can influence their solubility, reactivity, and biological activity. The hydrobromide form may offer better solubility in certain solvents, while the hydrochloride and hydroiodide forms may exhibit different pharmacokinetic properties.
Propiedades
Número CAS |
5583-02-8 |
|---|---|
Fórmula molecular |
C13H16BrClN2O |
Peso molecular |
331.63 g/mol |
Nombre IUPAC |
(1R,8aS)-1-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H15ClN2O.BrH/c14-10-6-4-9(5-7-10)12-11-3-1-2-8-16(11)13(15)17-12;/h4-7,11-12,15H,1-3,8H2;1H/t11-,12+;/m0./s1 |
Clave InChI |
TZURCHHSIYTMPT-ZVWHLABXSA-N |
SMILES isomérico |
C1CCN2[C@@H](C1)[C@H](OC2=N)C3=CC=C(C=C3)Cl.Br |
SMILES canónico |
C1CCN2C(C1)C(OC2=N)C3=CC=C(C=C3)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
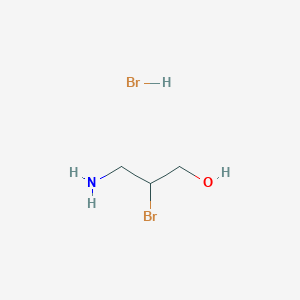
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
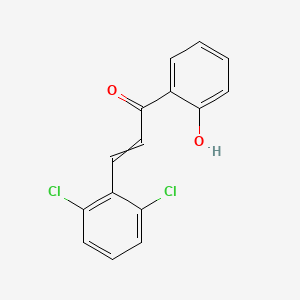
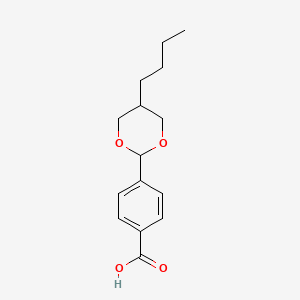
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)

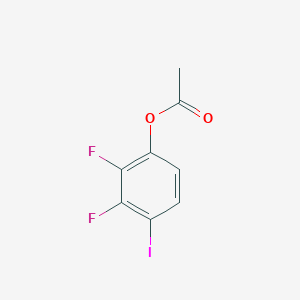
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
